1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride
Overview
Description
1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride is an organic compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride typically involves multiple steps. One common method includes the reaction of 2,6-dimethylmorpholine with 3-bromopropoxybenzene under specific conditions to form the intermediate compound. This intermediate is then reacted with propanone in the presence of hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone
- 1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-butanone
- 1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-pentanone
Uniqueness
1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its morpholine ring and propoxyphenyl group contribute to its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
1-[4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-4-18(20)16-6-8-17(9-7-16)21-11-5-10-19-12-14(2)22-15(3)13-19;/h6-9,14-15H,4-5,10-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXWIPSHJGGFOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCCN2CC(OC(C2)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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